molecular formula C11H13NO2 B183712 4-Oxo-N-phenylpentanamide CAS No. 23132-35-6

4-Oxo-N-phenylpentanamide

Cat. No. B183712
CAS RN: 23132-35-6
M. Wt: 191.23 g/mol
InChI Key: WQHISVSCPPPQMY-UHFFFAOYSA-N
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Description

4-Oxo-N-phenylpentanamide, also known as N-phenyl-4-oxopentanamide, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the subject of several scientific studies due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Oxo-N-phenylpentanamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.

Biochemical And Physiological Effects

Studies have shown that 4-Oxo-N-phenylpentanamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to reduce fever in rats. This compound has been shown to be safe and well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Oxo-N-phenylpentanamide in lab experiments include its low toxicity, ease of synthesis, and potential for drug delivery applications. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 4-Oxo-N-phenylpentanamide. One potential area of study is the development of new drug delivery systems using this compound. Another area of research is the investigation of its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

The synthesis of 4-Oxo-N-phenylpentanamide involves the reaction between N-phenylpentanamide and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization.

Scientific Research Applications

4-Oxo-N-phenylpentanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.

properties

CAS RN

23132-35-6

Product Name

4-Oxo-N-phenylpentanamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-oxo-N-phenylpentanamide

InChI

InChI=1S/C11H13NO2/c1-9(13)7-8-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

WQHISVSCPPPQMY-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=O)CCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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